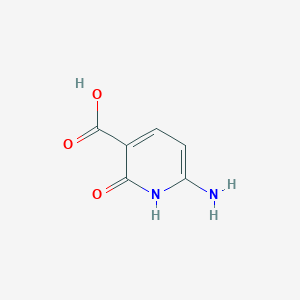

Isopropyl 3,5-Dihydroxybenzoate

説明

科学的研究の応用

Synthesis and Impurity Analysis

- Synthesis of Benvitimod Impurity : Isopropyl 3,5-Dihydroxybenzoate plays a role in the synthesis of Benvitimod, a medicine for psoriasis and eczema. The synthesis process involves multiple steps including esterification and etherification, leading to the formation of an impurity, (Z)-3,5-dihydroxy-4-isopropylstilbene, derived from 3,5-dihydroxybenzoic acid (Zhang et al., 2015).

Chemical Synthesis and Analysis

- Synthesis of Sesamol Derivatives : In the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, an analogue of a naturally occurring compound, this compound derivatives are used. The study details the synthesis process and NMR spectra analysis (Fukui et al., 1969).

- Crystallization Studies : The ability to predict hydrate formation in compounds like dihydroxybenzoic acid isomers, closely related to this compound, has been researched. This study identified novel hydrate forms and analyzed crystal structures (Braun et al., 2011).

Biological and Pharmacological Research

- Carbonic Anhydrase Inhibition : this compound-related compounds have been studied for their inhibitory effects on human carbonic anhydrase enzymes. This study provides insights into the potential therapeutic applications of these compounds (Arslan et al., 2015).

- Electrocatalytic Activity : Research on dihydroxybenzaldehyde isomers, closely related to this compound, has explored their use in electrocatalysis, particularly for the oxidation of NADH. This opens potential applications in biosensor technology (Pariente et al., 1996).

Supramolecular Chemistry

- Molecular Recognition Studies : Research has been conducted on the molecular recognition properties of 3,5-dihydroxybenzoic acid and its derivatives, showing how these compounds interact with other molecules, forming complex structures. This has implications for understanding the molecular interactions in various chemical processes (Varughese & Pedireddi, 2006).

Safety and Hazards

作用機序

Target of Action

Isopropyl 3,5-Dihydroxybenzoate, also known as propan-2-yl 3,5-dihydroxybenzoate, is a chemical compound that interacts with specific targets in the body. One of the primary targets of this compound is the human carbonic anhydrase 12 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

It is known that the compound can undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

This compound may affect several biochemical pathways. For instance, it is known that hydroxybenzoates can be metabolized via the gentisate pathway . This pathway involves the conversion of 3-hydroxybenzoate to gentisate (2,5-dihydroxybenzoate), which can then enter the tricarboxylic acid (TCA) cycle . The compound may also interact with transporters belonging to the major facilitator superfamily (MFS) in certain yeast species .

Pharmacokinetics

A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been studied in mice . MDHB showed fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It was also found to permeate the blood-brain barrier (BBB) and was rapidly distributed to all organs . While these results cannot be directly applied to this compound, they provide some insight into the potential pharmacokinetic properties of this compound.

Result of Action

It is known that the compound can undergo reactions at the benzylic position, leading to changes in the target molecules . These changes could potentially alter the function of the target molecules, leading to various cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of chlorine can lead to the formation of chlorinated parabens, which have different properties and may affect the compound’s action . Additionally, the compound’s stability may be affected by factors such as pH and temperature .

特性

IUPAC Name |

propan-2-yl 3,5-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-10(13)7-3-8(11)5-9(12)4-7/h3-6,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHGYOXHBWVIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B3125894.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3125909.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine](/img/structure/B3125922.png)